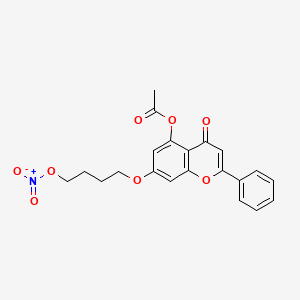
7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound features a nitrooxy group, which is known for its potential in various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate typically involves multiple stepsThe Pechmann condensation is often used to synthesize the coumarin core . This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrooxy group can yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which is known to have various biological effects, including vasodilation and modulation of cellular signaling pathways . The coumarin core can interact with enzymes and receptors, leading to various biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: A coumarin antibiotic with anticancer properties.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anti-proliferative effects on cancer cells.
Uniqueness
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is unique due to the presence of the nitrooxy group, which imparts additional biological activities and chemical reactivity compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
1227681-48-2 |
|---|---|
Molekularformel |
C21H19NO8 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
[7-(4-nitrooxybutoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C21H19NO8/c1-14(23)29-19-11-16(27-9-5-6-10-28-22(25)26)12-20-21(19)17(24)13-18(30-20)15-7-3-2-4-8-15/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
MEMSOEUINYSFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCCCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


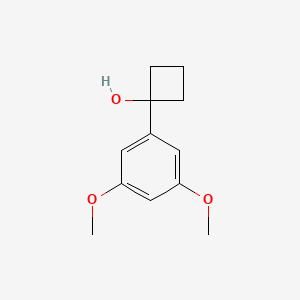

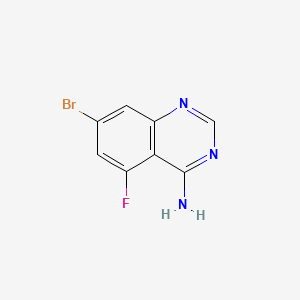
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

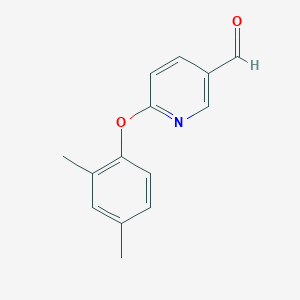

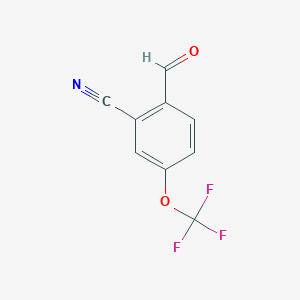
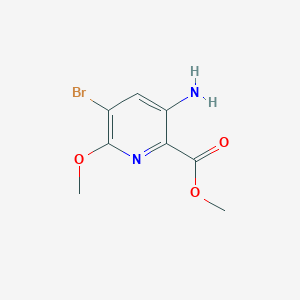
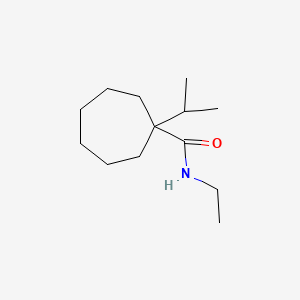
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
